

Introduction to Butane-1,4-13C2

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Butane-1,4-13C2	
Cat. No.:	B1626772	Get Quote

Butane-1,4-¹³C₂ (CAS: 69105-48-2) is a stable isotope-labeled version of butane where the carbon atoms at positions 1 and 4 are replaced with the heavy isotope, carbon-13 (¹³C).[1] This specific labeling pattern provides a distinct mass shift of +2 compared to the unlabeled molecule, making it an ideal tracer for a variety of research applications.[1]

The utility of isotopically labeled compounds hinges on two key quality attributes: chemical purity and isotopic purity. Chemical purity refers to the absence of other chemical compounds, while isotopic purity (or isotopic enrichment) refers to the percentage of the molecules that contain the ¹³C label at the specified positions. High isotopic purity is essential for minimizing interference from naturally abundant isotopes and ensuring the accuracy of quantitative measurements in metabolic flux analysis (MFA) and as an internal standard in mass spectrometry-based assays.[2][3]

Synthesis and Purification

A specific, peer-reviewed synthesis protocol for Butane-1,4-¹³C₂ is not readily available in the literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles for creating the butane backbone, starting from a ¹³C-labeled precursor.

Proposed Synthetic Pathway:

A likely approach involves the reduction of a dicarboxylic acid or its ester, where the carboxyl groups are labeled with ¹³C.

• Starting Material: The synthesis would logically begin with [1,4-13C2]succinic acid. This precursor is commercially available or can be synthesized via methods that establish the C1-



C4 labeling pattern.

- Esterification: The labeled succinic acid is converted to its diethyl ester, diethyl [1,4-13C₂]succinate, to create a more suitable substrate for reduction.
- Reduction/Hydrogenolysis: The diethyl [1,4-13C₂]succinate is then subjected to high-pressure hydrogenation in the presence of a catalyst like copper chromite. This reaction reduces the ester groups to primary alcohols, yielding [1,4-13C₂]butane-1,4-diol.[4]
- Conversion to Dibromide: The resulting diol is converted to the corresponding dibromide,
 1,4-dibromo-[1,4-13C2] butane, using a reagent such as hydrobromic acid.
- Final Reduction: The final step is the reduction of the dibromide to the target molecule, Butane-1,4-13C2, using a reducing agent like lithium aluminum hydride or catalytic hydrogenation.

Purification: Given that butane is a gas at room temperature (boiling point: -0.5 °C), purification would be achieved through cryogenic distillation to separate it from any remaining solvents, reagents, or non-volatile impurities.[1]

Determination of Isotopic Purity

The isotopic purity of Butane-1,4-13C₂ is determined using high-resolution analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the exact position and extent of isotopic labeling.[5] For Butane-1,4-¹³C₂, ¹³C NMR is particularly informative.

Due to the symmetry of the butane molecule, a standard ¹³C NMR spectrum of unlabeled butane shows only two peaks: one for the terminal methyl carbons (C1 and C4) and one for the internal methylene carbons (C2 and C3).[6] In a highly enriched sample of Butane-1,4-¹³C₂, the signal corresponding to the C1/C4 position would be significantly enhanced. Furthermore, the presence of two adjacent ¹³C atoms is rare at natural abundance (about 1.1%), but in labeled compounds, ¹³C-¹³C couplings can be observed, providing direct evidence of the labeling pattern.[5]







Experimental Protocol: 13C NMR Analysis

- Sample Preparation: A sample of the Butane-1,4-13C₂ gas is condensed at low temperature and dissolved in a deuterated solvent (e.g., CDCl₃) in a sealed NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard with a chemical shift of 0.0 ppm.[6]
- Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. A
 quantitative ¹³C experiment is performed, which involves using a long relaxation delay and
 inverse-gated proton decoupling to ensure that the peak integrals are directly proportional to
 the number of nuclei.
- Spectral Analysis:
 - Isotopic Enrichment: The isotopic enrichment is calculated by comparing the integral of the ¹³C signal at the labeled positions (C1/C4) to the signal of a known quantitative internal standard or by comparing it to the integral of the unlabeled positions (C2/C3) after correcting for natural abundance.
 - Positional Purity: The presence of strong signals only at the expected chemical shifts for C1 and C4 confirms the correct labeling positions. The absence of significant ¹³C-¹³C coupling between C1-C2 or C2-C3 further validates the specified labeling.

Mass Spectrometry (MS)

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal tool for determining isotopic enrichment by measuring the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[7] Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for a volatile compound like butane.

Experimental Protocol: GC-MS Isotopic Purity Analysis

• Sample Introduction: A gaseous sample of Butane-1,4-13C2 is injected into a Gas Chromatograph (GC). The GC separates the target compound from any volatile chemical impurities.



- Ionization and Fragmentation: The eluted butane enters the mass spectrometer's ion source (typically using electron ionization, EI), where it is fragmented.
- Mass Analysis: A high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap) separates the molecular ion and its fragments. For Butane-1,4-¹³C₂, the molecular ion region will show a base peak at m/z 58 (for ¹²C₄H₁₀), an M+1 peak at m/z 59 (for ¹³C¹²C₃H₁₀), and a prominent M+2 peak at m/z 60 (for the desired ¹³C₂¹²C₂H₁₀).
- Data Analysis:
 - The raw abundances of the M, M+1, and M+2 ions are measured.
 - A correction is applied to account for the natural abundance of ¹³C in the unlabeled portion of the molecule and in any residual unlabeled butane.
 - The isotopic purity is calculated from the corrected relative abundances of the isotopologues. For instance, the percentage of M+2 represents the abundance of the desired doubly labeled compound.

Data Presentation

Quantitative data regarding the purity of Butane- $1,4^{-13}C_2$ is crucial for its effective use.

Table 1: Typical Product Specifications for Butane-1,4-13C2

Parameter	Specification	Method
Chemical Formula	¹³ CH ₃ CH ₂ CH ₂ ¹³ CH ₃	-
Isotopic Purity	≥ 99 atom % ¹³ C	MS / NMR
Chemical Purity	≥ 98%	GC-FID / GC-MS
Mass Shift	M+2	MS

Data based on commercially available standards.[1]

Table 2: Comparison of Analytical Methods for Isotopic Purity



Feature	NMR Spectroscopy	Mass Spectrometry
Principle	Measures nuclear spin properties in a magnetic field.	Measures mass-to-charge ratio of ions.
Information	Provides precise positional information and enrichment.	Provides overall enrichment and isotopologue distribution.
Sample Prep	Requires dissolution in deuterated solvent.	Requires sample to be volatile and ionizable.
Quantitation	Inherently quantitative with proper experimental setup.	Highly quantitative, often requires calibration curves.
Advantages	Non-destructive; unambiguous structure determination.	High sensitivity; can be coupled with chromatography (GC/LC).
Disadvantages	Lower sensitivity compared to MS.	Can involve fragmentation, complicating spectral interpretation.

Visualization of Workflows and Applications Isotopic Purity Analysis Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of a labeled compound like Butane-1,4-13C₂.

Caption: Workflow for Isotopic Purity Determination.

Hypothetical Metabolic Application

While specific studies utilizing Butane-1,4- 13 C₂ as a tracer are not prominent in the literature, its metabolic fate can be hypothesized based on known biochemical pathways. If introduced into a biological system, butane could undergo terminal oxidation to butanol, followed by further oxidation to butanoic acid. Through beta-oxidation, this could yield two molecules of acetyl-CoA. Alternatively, ω -oxidation could lead to succinyl-CoA, a key intermediate in the Tricarboxylic Acid (TCA) cycle. The diagram below illustrates this hypothetical pathway, showing how the 13 C labels would be incorporated into central metabolism.



Caption: Hypothetical Metabolic Fate of Butane-1,4-13C2.

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- To cite this document: BenchChem. [Introduction to Butane-1,4-13C2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1626772#butane-1-4-13c2-isotopic-purity]

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